methyl 2-(2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamido)benzoate
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Overview
Description
Methyl 2-(2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamido)benzoate is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a morpholine ring, a phenyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamido)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.
Introduction of the morpholine ring: This step involves the nucleophilic substitution reaction where morpholine is introduced to the pyrazole ring.
Acylation: The acylation of the pyrazole derivative with 2-bromoacetyl chloride forms the intermediate compound.
Esterification: The final step involves the esterification of the intermediate with methyl benzoate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamido)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the compound, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Methyl 2-(2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of methyl 2-(2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamido)benzoate: Unique due to its specific combination of functional groups.
Ethyl 2-(2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamido)benzoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 2-(2-(3-piperidino-4-phenyl-1H-pyrazol-1-yl)acetamido)benzoate: Contains a piperidine ring instead of a morpholine ring.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the morpholine ring and the pyrazole moiety makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 2-[[2-(3-morpholin-4-yl-4-phenylpyrazol-1-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4/c1-30-23(29)18-9-5-6-10-20(18)24-21(28)16-27-15-19(17-7-3-2-4-8-17)22(25-27)26-11-13-31-14-12-26/h2-10,15H,11-14,16H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMAIIFXVMRSFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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